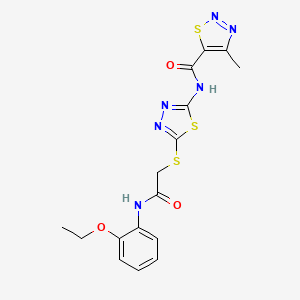

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound is a hybrid heterocyclic molecule featuring two thiadiazole rings: a 1,3,4-thiadiazole and a 1,2,3-thiadiazole, connected via a thioether (-S-) linkage. The 1,3,4-thiadiazole moiety is substituted with a 2-ethoxyphenyl acetamide group, while the 1,2,3-thiadiazole ring carries a methyl group at position 4 and a carboxamide functional group at position 3. Its synthesis likely follows modular strategies involving:

- Thiadiazole core formation: Cyclization of thiosemicarbazides or hydrazine derivatives with carbon disulfide or alkyl halides (e.g., as in ).

- Thioether coupling: Alkylation of a thiol-containing intermediate (e.g., 5-mercapto-1,3,4-thiadiazole) with a halogenated acetamide derivative (e.g., 2-((2-ethoxyphenyl)amino)-2-oxoethyl halide) .

- Carboxamide installation: Amide bond formation using coupling reagents like EDC/HOBt, as seen in analogous syntheses ().

Propriétés

IUPAC Name |

N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3S3/c1-3-25-11-7-5-4-6-10(11)17-12(23)8-26-16-21-20-15(27-16)18-14(24)13-9(2)19-22-28-13/h4-7H,3,8H2,1-2H3,(H,17,23)(H,18,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZVSWJXAICVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features multiple biologically active moieties. The compound incorporates a thiadiazole ring, which is known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure

The chemical structure of N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In a study evaluating various 1,3,4-thiadiazole derivatives, compounds with similar structures demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative exhibited an IC50 value of 0.084 ± 0.020 mmol/L against MCF-7 cells and 0.034 ± 0.008 mmol/L against A549 cells, indicating strong anticancer activity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold has been associated with antimicrobial properties. Research indicates that derivatives of this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

- S. aureus and E. coli were effectively inhibited by certain thiadiazole derivatives.

- Compounds with specific substitutions showed minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural modifications. For instance:

- Substitution at the C-5 position of the thiadiazole ring has been shown to enhance antifungal activity against strains like Candida albicans.

- The presence of electron-withdrawing groups on the aromatic rings significantly affects antibacterial potency .

Data Summary

Case Studies

- Thiadiazole Derivatives in Cancer Research : A study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines, finding promising candidates for further development into anticancer agents .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of substituted thiadiazoles against common pathogens, revealing that specific modifications led to enhanced activity against resistant strains .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds (Table 1) highlight key differences in substituents, heterocyclic cores, and bioactivity:

Key Differences and Trends

Heterocyclic Core Variations :

- Replacement of the 1,2,3-thiadiazole in the target compound with a pyrazole () or thiazole () alters electronic properties and binding affinity. Thiazole-containing analogues (e.g., compound 3 in ) exhibit superior anticancer activity (IC₅₀ = 1.61 µg/mL) due to enhanced π-π interactions with kinase targets .

- Dual thiadiazole systems (as in the target compound) may improve metabolic stability compared to single-ring analogues .

Substituent Effects: Ethoxy vs. Fluorophenyl vs. Ethoxyphenyl: Fluorine substitution () introduces electronegativity, which may modulate target selectivity but reduces solubility .

Synthetic Efficiency: High-yield (>90%) syntheses are achievable for methylthio- or phenyl-substituted thiadiazoles (), while hydroxyamino derivatives () require more stringent conditions, yielding ~75% .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,3,4-thiadiazole derivatives like this compound?

The synthesis typically involves multi-step reactions starting with functionalized precursors. For example, cyclization of intermediates in polar aprotic solvents like DMF with catalysts such as iodine and triethylamine is critical. Refluxing in acetonitrile (1–3 minutes) followed by cyclization under controlled conditions (e.g., 80–90°C for 3 hours) ensures efficient formation of the thiadiazole core . Key reagents include N-phenylhydrazinecarboxamides and trichloroethyl carboxamides, with sulfur elimination observed during cyclization .

Q. How is structural confirmation achieved for this compound?

Structural characterization relies on spectral analyses:

- IR spectroscopy identifies functional groups (e.g., C=O, N-H stretches).

- 1H/13C NMR resolves substituent environments (e.g., ethoxyphenyl protons, thiadiazole carbons).

- X-ray diffraction provides crystallographic data for bond lengths/angles, confirming regiochemistry and stereoelectronic effects .

- Mass spectrometry (FAB or ESI) validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities are associated with this compound?

Thiadiazole derivatives are screened for antimicrobial, antifungal, and antitumor activities. Standard assays include:

- Minimum Inhibitory Concentration (MIC) against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Cytotoxicity assays (e.g., MTT on cancer cell lines) to assess IC50 values . Substituents like the ethoxyphenyl group may enhance lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence bioactivity?

- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring can increase antimicrobial potency by modulating redox activity .

- Steric hindrance from bulky groups (e.g., prop-2-enyl) may reduce binding affinity to target enzymes like dihydrofolate reductase .

- pH-dependent activity is observed in some analogs, where protonation states affect solubility and target interactions .

Q. What mechanistic insights exist for its antitumor activity?

Molecular docking studies suggest interactions with:

- Topoisomerase II via hydrogen bonding with the carboxamide group.

- Tubulin polymerization inhibition through hydrophobic interactions with the thiadiazole core . In vitro data may conflict with in silico predictions due to metabolic stability issues (e.g., cytochrome P450-mediated degradation) .

Q. How can contradictory bioactivity data between analogs be resolved?

- Meta-analysis of substituent effects : Compare MIC or IC50 values across derivatives with systematic substituent variations (e.g., methyl vs. ethoxy groups) .

- Solubility-pH profiling : Use shake-flask methods to determine logP/logD values, addressing discrepancies caused by assay conditions .

- QSAR modeling : Correlate electronic parameters (Hammett σ) or topological descriptors (e.g., polar surface area) with activity trends .

Q. What advanced techniques validate its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified enzymes/receptors.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Cryo-EM/X-ray crystallography : Resolve compound-enzyme complexes at atomic resolution .

Methodological Considerations

- Synthetic Reproducibility : Monitor reaction progress via TLC/HPLC to avoid side products (e.g., disulfide formation during thiol coupling) .

- Bioassay Optimization : Use standardized inoculum sizes (e.g., 1×10⁶ CFU/mL for MIC assays) and include positive controls (e.g., ciprofloxacin for bacteria) .

- Data Interpretation : Apply multivariate statistics to distinguish noise from biologically relevant trends, especially in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.